molecular formula C22H15ClN4O B4771273 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4771273
M. Wt: 386.8 g/mol
InChI Key: MZHACGQESVFGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the triazoloquinazoline family and has been shown to possess a range of biological activities that make it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The exact mechanism of action of 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to the suppression of inflammation, cell proliferation, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can exert a range of biochemical and physiological effects in the body. These include the inhibition of pro-inflammatory cytokines, the suppression of tumor growth, and the inhibition of bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline. These include:
1. Further investigation of its mechanism of action to better understand its biological effects.
2. Development of novel derivatives of this compound with improved bioactivity and reduced toxicity.
3. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders, viral infections, and neurodegenerative diseases.
4. Investigation of its potential as a lead compound in drug discovery programs.
Conclusion:
In conclusion, 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a promising compound with a range of biological activities that make it a potential candidate for the development of novel therapeutics. Its mechanism of action and physiological effects are not fully understood, but research in this area is ongoing. Further investigation of this compound and its derivatives may lead to the development of new treatments for a variety of diseases.

Scientific Research Applications

2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential applications in drug discovery. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These activities make it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

2-[4-[(3-chlorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O/c23-17-4-3-5-18(12-17)28-13-15-8-10-16(11-9-15)21-25-22-19-6-1-2-7-20(19)24-14-27(22)26-21/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHACGQESVFGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
Reactant of Route 5
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.